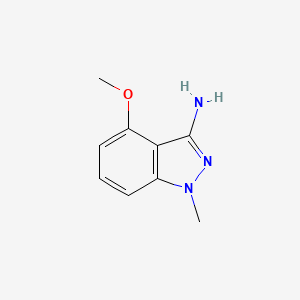

4-methoxy-1-methyl-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVQTRCMCJMRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Physicochemical Landscape of 4-methoxy-1-methyl-1H-indazol-3-amine: A Guide for Medicinal Chemists

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-methoxy-1-methyl-1H-indazol-3-amine, a key building block for the development of novel pharmaceuticals. We will navigate through its synthetic pathway, delve into its physicochemical properties, and discuss its reactivity and potential applications in drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative indazole-based molecules.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors, underscoring its importance in oncological drug discovery.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The title compound, this compound, incorporates a methoxy group at the 4-position and a methyl group at the N1-position of the indazole core, modifications that can significantly impact its biological activity and metabolic stability. Understanding the chemical properties of this specific analogue is therefore crucial for its effective utilization in drug design and development programs.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-stage process: formation of the 3-aminoindazole core followed by selective N-methylation.

Synthesis of the 4-methoxy-1H-indazol-3-amine Intermediate

The initial and most critical step is the construction of the indazole ring. A highly efficient method for the synthesis of 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[2] This approach is favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Starting Material: 2-Fluoro-6-methoxybenzonitrile

Reaction: Cyclization with Hydrazine

Caption: Synthesis of the 3-aminoindazole core.

Experimental Protocol: Synthesis of 4-methoxy-1H-indazol-3-amine

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalent) in n-butanol, add hydrazine hydrate (3.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 4-methoxy-1H-indazol-3-amine.

Causality Behind Experimental Choices:

-

n-Butanol as Solvent: Its high boiling point is suitable for reflux conditions, facilitating the reaction which often requires elevated temperatures.

-

Excess Hydrazine Hydrate: Ensures the complete consumption of the starting benzonitrile.

N-Methylation of the Indazole Core

The final step involves the selective methylation of the N1-position of the indazole ring. Various methods for the N-methylation of amines and heterocyclic compounds have been reported. A common and effective method involves the use of a methylating agent in the presence of a base.

Caption: N-methylation of the indazole intermediate.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-methoxy-1H-indazol-3-amine (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents interference with the base and the electrophilic methylating agent.

-

Base: Deprotonates the indazole nitrogen, forming a nucleophile that readily attacks the methyl iodide. The choice of base (e.g., K₂CO₃ for milder conditions or NaH for stronger activation) can be optimized based on the reactivity of the substrate.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1305711-34-5 | [3] |

| Molecular Formula | C₉H₁₁N₃O | [3] |

| Molecular Weight | 177.21 g/mol | [3] |

| Predicted XlogP | 1.2 | [4] |

| Predicted pKa (most basic) | Amine group: ~4-5 | Inferred from similar anilines |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, a singlet for the methoxy group, and a broad singlet for the amine protons.

-

¹³C NMR (CDCl₃, 100 MHz): Resonances for the nine carbon atoms, including those of the aromatic rings, the N-methyl group, and the methoxy group.

-

Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z 178.2.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the nucleophilic 3-amino group and the electron-rich indazole ring.

Reactivity of the 3-Amino Group

The exocyclic amino group behaves as a typical aromatic amine and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Further alkylation is possible under certain conditions, though selectivity can be an issue.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Reactivity of the Indazole Ring

The indazole ring system is aromatic and can undergo electrophilic substitution reactions. However, the reactivity and regioselectivity are influenced by the existing substituents. The 3-amino group is a strong activating group, while the 4-methoxy group is also activating. The N-methyl group can also influence the electronic properties of the ring.

Recent studies have shown that 3-aminoindazoles can undergo interesting oxidative rearrangement reactions, leading to the formation of other heterocyclic systems like 1,2,3-benzotriazine-4(3H)-ones.[5] This highlights the potential for this scaffold to be a versatile precursor for a diverse range of chemical entities.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] While specific biological data for this compound is not extensively published, its structural features suggest its potential as a valuable intermediate in the synthesis of bioactive molecules.

Patents related to "therapeutic indazoles" often describe scaffolds that could be derived from or are related to this compound, indicating its relevance in the pursuit of new drug candidates.[6] For instance, the core structure is present in various kinase inhibitors, where the 3-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase. The methoxy and N-methyl groups can be used to modulate solubility, metabolic stability, and target engagement.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for related amino- and methoxy-substituted aromatic compounds should be followed.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Handle the compound in a well-ventilated area, preferably in a fume hood.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

In case of contact, wash the affected area thoroughly with water.[7]

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its chemical properties make it a versatile platform for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to empower researchers to leverage its unique characteristics in the design and synthesis of the next generation of indazole-based drugs.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97% | CAS: 1305711-34-5 | AChemBlock [achemblock.com]

- 4. PubChemLite - 4-methoxy-1h-indazol-3-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-methoxy-1-methyl-1H-indazol-3-amine

This guide provides an in-depth exploration of the spectroscopic properties of 4-methoxy-1-methyl-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry and drug development. Indazoles are a significant class of heterocyclic compounds known for a wide range of biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of novel indazole derivatives.[1][3][4] This document serves as a technical resource for researchers, offering both predictive data based on analogous structures and detailed experimental protocols for acquiring and interpreting spectroscopic information.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of aromatic protons, a methoxy group, a methyl group, and an amine group on an indazole core, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound.[1][3] Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum will reveal the electronic environment of each hydrogen atom. Based on data from similar indazole derivatives, the following spectral features are anticipated.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H5, H6, H7 | 6.5 - 7.5 | m | - | Aromatic protons on the benzene ring of the indazole core. Their exact shifts and multiplicities will depend on their coupling with each other. |

| NH₂ | 4.0 - 5.0 | br s | - | The amine protons are expected to be a broad singlet and their chemical shift can vary with solvent and concentration. This signal will disappear upon D₂O exchange.[5][6] |

| OCH₃ | 3.8 - 4.0 | s | - | The methoxy group protons will appear as a sharp singlet. |

| N-CH₃ | 3.6 - 3.8 | s | - | The N-methyl group protons are also expected to be a sharp singlet.[5] |

Expertise & Experience: The differentiation between the N-1 and N-2 isomers of indazoles is a common challenge. In N-1 substituted indazoles, the proton at position 7 is typically the most deshielded of the aromatic protons.[1][3] Two-dimensional NMR techniques like COSY and NOESY would be invaluable for unambiguously assigning the aromatic protons and confirming the position of the methyl group.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 | 145 - 155 | Carbon bearing the amine group, significantly influenced by the nitrogen atoms of the pyrazole ring. |

| C4 | 150 - 160 | Carbon attached to the electron-donating methoxy group, expected to be downfield. |

| C5, C6, C7 | 100 - 130 | Aromatic carbons of the benzene ring. |

| C3a, C7a | 120 - 145 | Bridgehead carbons of the indazole ring system. |

| OCH₃ | 55 - 60 | Methoxy carbon. |

| N-CH₃ | 30 - 35 | N-methyl carbon. |

Authoritative Grounding: The assignment of carbon signals in indazole derivatives is well-established and can be aided by DEPT experiments to differentiate between CH, CH₂, and CH₃ groups.[1][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to identify the NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Run DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

-

-

2D NMR Acquisition (Recommended):

-

Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra for definitive assignment of protons and their attached carbons.

-

An HMBC (¹H-¹³C long-range correlation) spectrum will be crucial for assigning quaternary carbons and confirming the overall connectivity.

-

A NOESY spectrum can confirm through-space correlations, for instance, between the N-methyl protons and the proton at position 7.

-

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₁₁N₃O.[7] The expected monoisotopic mass is 177.0902 g/mol . High-resolution mass spectrometry (HRMS) should confirm this exact mass.

-

Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI). Common fragmentation pathways for related structures may involve the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, or cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

-

Data Acquisition:

-

For ESI-MS, introduce the sample solution into the ion source.

-

For EI-MS, introduce the sample via a direct insertion probe or GC inlet.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion peak.

-

Use the accurate mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| N-H (amine) | 3400 - 3250 | Asymmetric and symmetric stretching | Medium (two bands for a primary amine)[5][8] |

| C-H (aromatic) | 3100 - 3000 | Stretching | Medium to weak |

| C-H (aliphatic) | 3000 - 2850 | Stretching | Medium |

| N-H (amine) | 1650 - 1580 | Bending (scissoring) | Medium to strong[8] |

| C=C (aromatic) | 1600 - 1450 | Ring stretching | Medium to strong |

| C-N (aromatic amine) | 1335 - 1250 | Stretching | Strong[6][8] |

| C-O (aryl ether) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Stretching | Strong |

Trustworthiness: The presence of two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region would be a strong indicator of the primary amine group.[5][8] The strong C-O stretching bands are characteristic of the aryl ether linkage of the methoxy group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous structural confirmation. This guide provides a robust framework for researchers to predict, acquire, and interpret the necessary spectroscopic data. The application of two-dimensional NMR techniques is strongly recommended for a definitive and publishable-quality structural elucidation. By following the outlined protocols and leveraging the predictive data, scientists can confidently characterize this and other novel indazole derivatives, paving the way for further investigation into their potential applications.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound 97% | CAS: 1305711-34-5 | AChemBlock [achemblock.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of 4-methoxy-1-methyl-1H-indazol-3-amine

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic amine of growing interest in the field of medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in peer-reviewed literature, its crucial role as a synthetic intermediate in the development of patented therapeutic agents, combined with the well-established biological activities of the 3-aminoindazole scaffold, offers significant insights into its potential applications. This document will delve into the known and inferred biological relevance of this compound, targeting researchers, scientists, and professionals in drug development.

Section 1: The Emerging Significance of this compound in Drug Discovery

While dedicated studies on the intrinsic biological activity of this compound are limited, its importance is underscored by its use as a key building block in the synthesis of novel therapeutic compounds. This foundational role suggests that the molecule possesses structural features amenable to interaction with biological targets, making it a valuable scaffold for further chemical exploration.

A significant application of this compound is in the development of compounds for the treatment of Retroviridae viral infections, including HIV.[1] The compound serves as a crucial intermediate in the synthesis of more complex molecules designed to inhibit viral replication.[1] The rationale behind using this specific indazole derivative likely lies in its ability to introduce a structurally rigid core that can be further functionalized to optimize binding to viral proteins.

Experimental Protocol: Synthesis of this compound (Illustrative)

The synthesis of this compound is documented in patent literature, highlighting its accessibility for research and development.[1][2] A representative synthetic route is outlined below:

-

Starting Material: A suitably substituted benzonitrile, for example, 2-fluoro-6-methoxybenzonitrile.

-

Cyclization: The benzonitrile is reacted with methylhydrazine in a suitable solvent such as N,N-dimethylformamide (DMF) and water, in the presence of a base like potassium carbonate.

-

Reaction Conditions: The reaction mixture is heated to facilitate the cyclization and formation of the indazole ring system.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Diagram: Synthetic Utility of this compound

Caption: Synthetic utility of this compound.

The versatility of this compound is further demonstrated by its use in the synthesis of inhibitors for the MYST family of lysine acetyltransferases (KATs).[2] These enzymes are implicated in hyperproliferative diseases, including cancer.[2] The indazole core is likely exploited for its ability to anchor the inhibitor within the enzyme's active site, with the methoxy and methyl substitutions potentially influencing solubility, metabolic stability, and binding affinity.

Section 2: The Biological Activity Profile of the 3-Aminoindazole Class

The biological activities of various 3-aminoindazole derivatives have been extensively explored, providing a strong basis for inferring the potential therapeutic applications of this compound. This class of compounds is recognized for its diverse pharmacological effects, primarily as kinase inhibitors and modulators of ion channels.

Numerous studies have highlighted the potential of 3-aminoindazoles as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

-

Bcr-Abl Kinase Inhibition: Derivatives of 3-aminoindazole have been designed and synthesized as inhibitors of the Bcr-Abl kinase, a key driver in chronic myelogenous leukemia (CML).[3] Some of these compounds have shown potent activity against both the wild-type and imatinib-resistant forms of the enzyme.[3] The 3-amino group of the indazole core is often crucial for forming key hydrogen bond interactions within the kinase hinge region.

-

Polo-like Kinase 4 (PLK4) Inhibition: The indazole scaffold has also been utilized to develop inhibitors of PLK4, a serine/threonine kinase that plays a role in centriole duplication and is a target in cancer therapy.[4] Certain indazole-based compounds have demonstrated exceptional inhibitory activity against PLK4 and potent antiproliferative effects in various cancer cell lines.[4]

Table 1: Representative Kinase Inhibitory Activities of 3-Aminoindazole Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

| Ethynyl 3-aminoindazoles | Bcr-Abl (WT and T315I) | Sub-micromolar IC50 values and potent antileukemic activity. | [3] |

| Indazole-based compounds | PLK4 | Exceptional kinase inhibitory activity (IC50 < 0.1 nM) and broad antiproliferative effects. | [4] |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | High potency with IC50 values in the nanomolar range. | [5] |

| 6-substituted indazoles | Fibroblast Growth Factor Receptor 1 (FGFR1) | Potent enzymatic inhibition with IC50 values in the nanomolar range. | [5] |

Diagram: Generalized Kinase Inhibition by 3-Aminoindazoles

References

- 1. US9951043B2 - Therapeutic compounds - Google Patents [patents.google.com]

- 2. US11976075B2 - Inhibitors of the MYST family of lysine acetyl transferases - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Uncharacterized Biological Role of 4-methoxy-1-methyl-1H-indazol-3-amine

A Technical Note on the Absence of Mechanistic Data and a Proposal for a Path Forward in Research

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undefined Mechanisms in Novel Chemical Entities

In the landscape of drug discovery and chemical biology, it is not uncommon to encounter specific chemical entities that, despite being synthesized and cataloged, lack a defined biological mechanism of action. Such is the case for 4-methoxy-1-methyl-1H-indazol-3-amine. A thorough review of the current scientific literature and patent databases reveals a significant information gap regarding the specific molecular targets and signaling pathways modulated by this particular compound. While the broader indazole scaffold is a well-recognized pharmacophore present in numerous biologically active agents, a direct extrapolation of these activities to the titular compound would be scientifically unfounded.

This technical guide, therefore, deviates from a traditional whitepaper on a known mechanism of action. Instead, it serves to:

-

Acknowledge the current void in the scientific understanding of this compound's biological function.

-

Provide a contextual overview of the known biological activities of structurally related 1H-indazol-3-amine derivatives to highlight potential, yet unconfirmed, areas of investigation.

-

Propose a structured, multi-tiered experimental workflow for the systematic elucidation of the mechanism of action of this compound.

This document is intended to be a foundational resource for researchers interested in pioneering the investigation of this novel chemical entity, ensuring a methodologically sound and scientifically rigorous approach to its characterization.

I. The Indazole Scaffold: A Privileged Structure in Drug Discovery

The 1H-indazole-3-amine core is a recognized "hinge-binding" fragment, a structural motif that has been successfully employed in the design of various kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. Consequently, a diverse array of indazole derivatives has been synthesized and evaluated for a range of therapeutic applications, most notably in oncology.

Known Biological Activities of Structurally Related Indazole Derivatives:

-

Kinase Inhibition: A significant body of research has focused on the development of indazole-based compounds as inhibitors of various protein kinases. These include:

-

Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole-based derivatives have demonstrated inhibitory activity against FGFRs, which are implicated in various cancers.[2]

-

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of Bcr-Abl.[2]

-

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival, and its dysregulation is common in cancer. Some 3-ethynyl-1H-indazoles have been shown to inhibit this pathway.[3]

-

-

Antitumor Activity: Beyond specific kinase inhibition, various indazole derivatives have exhibited broader anti-proliferative effects against a range of human cancer cell lines.[1][4] For some derivatives, the proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of pathways such as the p53/MDM2 axis and Bcl2 family members.[4][5]

Crucial Caveat: It is imperative to reiterate that the aforementioned activities are associated with other, structurally distinct indazole derivatives. The specific substitutions on the indazole ring and the amine group of this compound will dictate its unique physicochemical properties and, consequently, its biological target profile.

II. A Proposed Research Framework for Mechanistic Elucidation

To address the current knowledge gap, a systematic and unbiased approach is required to determine the mechanism of action of this compound. The following experimental workflow is proposed as a comprehensive strategy for its initial characterization.

Tier 1: Broad-Based Phenotypic and Target-Agnostic Screening

The initial phase of investigation should aim to identify any biological activity of the compound without preconceived notions of its target.

Experimental Protocol: High-Content Phenotypic Screening

-

Cell Line Panel Selection: A diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, hematological) should be selected. Normal, non-transformed cell lines should be included as a control for assessing cytotoxicity.

-

Compound Treatment: Cells are treated with a dose-response range of this compound for a defined period (e.g., 72 hours).

-

High-Content Imaging: Following treatment, cells are stained with a cocktail of fluorescent dyes to label various subcellular compartments and markers of cell health (e.g., nuclear morphology, mitochondrial membrane potential, cell permeability).

-

Image Acquisition and Analysis: Automated microscopy is used to capture images, and sophisticated image analysis software quantifies multiple phenotypic parameters.

-

Data Interpretation: The resulting multiparametric data is analyzed to identify statistically significant, dose-dependent changes in cellular phenotype induced by the compound. This can provide initial clues as to the compound's effects on processes such as cell proliferation, apoptosis, or cell cycle progression.

Logical Workflow for Initial Screening

Caption: Tier 1 Workflow for Initial Biological Activity Assessment.

Tier 2: Target Identification and Validation

Should the Tier 1 screening reveal a consistent and potent biological phenotype, the next critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Kinase Panel Screening

Given the prevalence of kinase inhibition among indazole derivatives, a logical starting point for target identification is a broad-panel kinase screen.

-

Assay Format: A radiometric or fluorescence-based in vitro kinase assay is utilized.

-

Kinase Panel: The compound is screened against a large, diverse panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).

-

Primary Hit Identification: Kinases exhibiting significant inhibition (e.g., >50% or >75%) are identified as primary hits.

-

Dose-Response Confirmation: The activity against primary hits is confirmed by generating full dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each interaction.

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 25% | >10,000 |

| ... | ... | ... |

Logical Workflow for Target Identification

Caption: Tier 2 Workflow for Identifying Molecular Targets.

Tier 3: Elucidation of Cellular Mechanism and Pathway Engagement

With a validated molecular target in hand, the final phase of the initial investigation involves confirming that the compound's cellular effects are a direct result of its interaction with the identified target.

Experimental Protocol: Target Engagement and Pathway Analysis

-

Cellular Target Engagement Assay: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to confirm that the compound binds to its target protein within intact cells.

-

Phospho-protein Profiling: Western blotting or phospho-proteomics can be used to assess the phosphorylation status of the direct downstream substrates of the identified target kinase. A reduction in the phosphorylation of these substrates upon compound treatment provides strong evidence of on-target activity.

-

Phenotypic Rescue/Resistance Experiments: Genetic approaches, such as overexpressing the target kinase or introducing mutations that confer resistance to the compound, can be used to demonstrate that the observed cellular phenotype is dependent on the compound's interaction with its target.

Signaling Pathway Visualization: A Hypothetical Example

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

Discovery of 4-methoxy-1-methyl-1H-indazol-3-amine and its analogs

An In-Depth Technical Guide to the Discovery of 4-methoxy-1-methyl-1H-indazol-3-amine and Its Analogs

Foreword

The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[3] Indazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the synthesis, biological evaluation, and structure-activity relationships of a specific, promising class of indazoles: this compound and its analogs. We will explore the causal logic behind experimental design, from initial synthesis to biological characterization, reflecting the integrated approach required for modern drug discovery.

The 1H-Indazol-3-amine Core: A Potent Kinase Hinge-Binder

Within the broader family of indazoles, the 1H-indazol-3-amine moiety has emerged as a particularly effective pharmacophore, especially for the inhibition of protein kinases.[6] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazol-3-amine structure is adept at forming critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.[6][7] This ability to anchor within the active site makes it an ideal starting point for developing targeted anticancer agents.[8]

Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of the indazole ring system followed by N-alkylation.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and subsequent N-methylation.[9][10][11]

Step 1: Synthesis of 4-methoxy-1H-indazol-3-amine (Intermediate 2)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methoxybenzonitrile (1 ) (10 mmol, 1.51 g).

-

Solvent and Reagent Addition: Add ethanol (30 mL) followed by hydrazine hydrate (80% solution, 50 mmol, 3.13 g).

-

Rationale: Hydrazine hydrate acts as the nitrogen source for the pyrazole ring formation. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization onto the nitrile group. Ethanol is a suitable polar protic solvent for this transformation.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 4-methoxy-1H-indazol-3-amine (2 ) as a solid.

Step 2: Synthesis of this compound (Final Product 3)

-

Reaction Setup: In a 100 mL flask, dissolve the intermediate 2 (8 mmol, 1.42 g) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃) (12 mmol, 1.66 g) to the solution and stir for 15 minutes at room temperature.

-

Rationale: K₂CO₃ is a mild base used to deprotonate the N1 position of the indazole ring, forming the more nucleophilic indazolide anion, which is necessary for the subsequent alkylation step.

-

-

Alkylation: Add methyl iodide (CH₃I) (10 mmol, 1.42 g, 0.62 mL) dropwise to the suspension.

-

Rationale: Methyl iodide is a classic methylating agent. The reaction is an Sₙ2 substitution where the indazolide anion attacks the methyl group.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

-

Work-up and Purification: Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound (3 ).

Visualization: Synthetic Workflow

Caption: Synthetic route to this compound.

Analog Development and Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, analogs are created to probe the structure-activity relationship (SAR). The goal is to identify which structural modifications enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties (ADME). Based on extensive literature on indazole-based kinase inhibitors, modifications are typically explored at the N1 position, the C5/C6 positions of the benzene ring, and by derivatizing the 3-amino group.[7][12]

Key Modification Points and Rationale:

-

N1-Position: The methyl group in the parent compound provides metabolic stability and orients the molecule in the binding pocket. Varying this group with larger alkyl or aryl substituents can probe steric limits and introduce new interactions.

-

C6-Position: This position is often solvent-exposed and provides a vector for introducing solubilizing groups or moieties that can interact with surface residues of the target protein.[12]

-

3-Amino Group: Acylation of this group with various substituted benzamides is a common strategy. This allows the molecule to extend out of the hinge region and form additional interactions in the deeper hydrophobic pocket of the kinase, a strategy successfully employed in inhibitors like Linifanib.[6]

Illustrative SAR Data

The following table summarizes hypothetical but representative SAR data based on published trends for 1H-indazol-3-amine derivatives as kinase inhibitors.[6][7][13]

| Compound ID | N1-Substitution | C6-Substitution | 3-Amino Derivatization | Kinase IC₅₀ (µM) |

| 3 | -CH₃ | -H | -NH₂ | 15.2 |

| 4a | -CH₃ | -H | 4-Fluorobenzamide | 1.8 |

| 4b | -CH₃ | -H | 4-(Piperazin-1-yl)benzamide | 0.05 |

| 4c | -CH₂CH₃ | -H | 4-(Piperazin-1-yl)benzamide | 0.12 |

| 4d | -CH₃ | -Br | 4-(Piperazin-1-yl)benzamide | 0.08 |

This table is for illustrative purposes to demonstrate SAR principles.

Interpretation of SAR:

-

Derivatizing the 3-amino group with a benzamide (Compound 4a ) significantly improves potency compared to the free amine (3 ).

-

Adding a solubilizing group like piperazine to the benzamide tail (Compound 4b ) dramatically increases potency, likely by engaging with solvent-exposed regions or forming additional hydrogen bonds.

-

Slightly increasing the size of the N1-substituent from methyl to ethyl (Compound 4c ) can sometimes slightly decrease potency, suggesting a snug fit for the methyl group.

-

Substitution at the C6 position (Compound 4d ) is generally well-tolerated and can be used to modulate physical properties.

Biological Evaluation and Mechanism of Action

Indazole analogs are frequently evaluated for their ability to inhibit specific protein kinases and to halt the proliferation of cancer cells that depend on those kinases.

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that drives cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[13][14]

Caption: Inhibition of a generic kinase signaling pathway by an indazole analog.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines.[8]

-

Cell Seeding: Seed cancer cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 100 µM to 0.01 µM) in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Therapeutic Potential and Future Outlook

The this compound scaffold and its analogs represent a fertile ground for the development of novel therapeutics, particularly in oncology. The core structure's proven ability to inhibit protein kinases provides a strong foundation for creating potent and selective drugs.[7] Future work will likely focus on:

-

Improving Selectivity: Developing analogs that inhibit a specific target kinase or a desired profile of kinases while avoiding off-target effects that could lead to toxicity.

-

Overcoming Resistance: Designing next-generation inhibitors that are active against clinically observed resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL.[15][16]

-

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to ensure they have good oral bioavailability, metabolic stability, and appropriate distribution in the body.

Conclusion

The discovery and optimization of this compound and its analogs exemplify a classic medicinal chemistry workflow. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, this class of compounds holds significant promise for translation into clinically effective therapies. The principles outlined in this guide—understanding the core scaffold, systematically exploring SAR, and elucidating the mechanism of action—provide a comprehensive framework for researchers aiming to advance this and other promising molecular families in the field of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 14. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 4-Methoxy-1-methyl-1H-indazole Derivatives

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The specific arrangement of atoms and intermolecular forces within the crystalline state of these molecules is critical, as it dictates their physicochemical properties, such as solubility and stability, which are paramount for effective drug development. This guide provides a comprehensive analysis of the crystal structure of substituted 4-methoxy-1-methyl-1H-indazoles, using a representative sulfonamide derivative as a case study. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental causality and structural implications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole scaffold is a privileged bicyclic heterocycle, recognized for its ability to mimic the indole ring and act as an effective hinge-binding fragment in various protein kinases.[2] This bioisosteric relationship has led to the development of numerous successful drugs, including Pazopanib and Axitinib, which target tyrosine kinases involved in angiogenesis.[1] The derivatization of the indazole core, particularly at the 3-amino position, allows for the fine-tuning of a compound's pharmacological profile.[1]

The introduction of a 4-methoxy group and N-1 methylation, as seen in the core topic of this guide, further modulates the electronic and steric properties of the scaffold. Understanding the three-dimensional structure of these derivatives is not an academic exercise; it is a fundamental requirement for rational drug design. Crystal structure analysis provides definitive proof of molecular conformation, reveals the network of intermolecular interactions that stabilize the crystal lattice, and offers critical insights for structure-activity relationship (SAR) studies.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The protocol described herein is a robust, validated pathway for obtaining crystalline material suitable for X-ray diffraction analysis, based on established methodologies for similar indazole systems.[3]

Rationale for Synthetic Strategy

The chosen synthetic route involves a two-step process: (1) the reduction of a nitro-intermediate to form the key amine, followed by (2) derivatization via sulfonylation. This approach is widely used due to its reliability and the commercial availability of the starting materials.

-

Step 1: Reduction of the Nitro Group: The reduction of a nitro group to an amine is a classic and efficient transformation. The use of stannous chloride (SnCl₂) in ethanol is a field-proven method that proceeds under relatively mild conditions with high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is protonated by the alcoholic solvent, ultimately yielding the amine.

-

Step 2: Sulfonylation of the Amine: The subsequent reaction of the synthesized amine with a sulfonyl chloride in the presence of a mild base like pyridine creates a stable sulfonamide bond. This derivatization is crucial as it introduces a common pharmacophore and provides additional hydrogen bond donors and acceptors, which can facilitate the formation of a stable, well-ordered crystal lattice.

Experimental Protocol: Synthesis and Crystallization

This protocol details the synthesis of a representative derivative, 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide , which serves as our primary example for structural analysis.[3]

PART A: Synthesis

-

Reduction:

-

Suspend 1-methyl-5-nitroindazole (1.22 mmol) and anhydrous stannous chloride (SnCl₂, 6.1 mmol) in absolute ethanol (25 mL).

-

Heat the mixture at 333 K (60 °C) for 6 hours with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the solution to cool to room temperature.

-

Carefully adjust the pH to 7-8 by adding a 5% aqueous potassium bicarbonate solution.

-

Extract the product into ethyl acetate (3 x 20 mL).

-

Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude amine intermediate (1-methyl-1H-indazol-5-amine).

-

-

Sulfonylation:

-

Immediately dissolve the crude amine in pyridine (5 mL).

-

Add 4-methoxybenzenesulfonyl chloride (1.25 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Concentrate the mixture in vacuo.

-

Purify the resulting residue by flash chromatography (eluent: Ethyl acetate/Hexane, 1:9 v/v) to yield the pure title compound.

-

PART B: Crystallization

-

Solvent Selection: The choice of solvent is critical for growing diffraction-quality crystals. Acetone was identified as a suitable solvent for this derivative.[3] A good crystallization solvent is one in which the compound has moderate solubility, allowing for a slow approach to supersaturation.

-

Slow Evaporation Method:

-

Dissolve the purified compound in a minimal amount of acetone in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days.

-

Monitor for the formation of well-defined, single crystals.

-

X-Ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following section outlines the workflow and presents the structural data for our representative compound.

Experimental Workflow for X-Ray Diffraction

The process of structure determination is a self-validating system, where the quality of the final model is rigorously checked against the experimental data.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

The analysis of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide yielded a monoclinic crystal system with the space group P2₁/n.[3] The key crystallographic parameters are summarized in the table below. This data serves as the foundational fingerprint of the crystalline state.

| Parameter | Value[3] |

| Chemical Formula | C₁₅H₁₅N₃O₃S |

| Formula Weight | 317.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1069 (3) |

| b (Å) | 13.6178 (3) |

| c (Å) | 10.8530 (2) |

| β (°) | 90.777 (2) |

| Volume (ų) | 1493.60 (6) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (Mg/m³) | 1.411 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.125 |

| Goodness-of-fit (S) | 1.02 |

The indazole ring system itself is remarkably planar, with a maximum deviation of only 0.013 Å.[3] However, the molecule as a whole is not planar. A significant conformational feature is the dihedral angle between the indazole ring system and the 4-methoxybenzene ring, which is 50.11 (7)°.[3] This twist is a critical piece of structural information, as it defines the relative spatial orientation of these two key pharmacophoric elements and would be essential for accurate molecular docking studies.

Intermolecular Interactions: The Forces That Build the Crystal

The stability of a crystal lattice is dictated by a complex network of non-covalent interactions. Identifying and understanding these interactions is crucial for predicting crystal packing and properties like melting point and solubility. In our representative structure, hydrogen bonds are the dominant cohesive force.[3]

Hydrogen Bonding Network

The crystal packing is primarily directed by a combination of N—H···N and C—H···O hydrogen bonds. Specifically, the sulfonamide N—H group acts as a hydrogen bond donor to the pyrazolic N2 atom of an adjacent molecule. This interaction links the molecules into chains propagating along the b-axis.[3]

Caption: Primary hydrogen bonds stabilizing the crystal lattice.

The geometry of these hydrogen bonds provides a quantitative measure of their strength and directionality.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···N2 | 0.89 | 2.19 | 3.03 | 158 |

| C8—H8A···O1 | 0.96 | 2.55 | 3.48 | 163 |

| Data derived from the reported structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[3] |

This table quantifies the precise geometric arrangement of the atoms involved in hydrogen bonding. The D···A distances and the near-linear D—H···A angles are indicative of significant, structure-directing interactions. The absence of other strong interactions, such as π-π stacking, suggests that this hydrogen-bonding motif is the primary driver of the crystal packing.[4]

Conclusion and Future Directions

This guide has provided a detailed, experimentally grounded overview of the crystal structure of a representative 4-methoxy-1-methyl-1H-indazole derivative. We have demonstrated a reliable protocol for synthesis and crystallization and have elucidated the key structural features and intermolecular interactions that define its solid-state architecture. The planarity of the indazole core, the significant dihedral angle between the aromatic systems, and the specific hydrogen-bonding network are all critical parameters for computational chemists and drug designers.

The methodologies and analyses presented here serve as a robust template for the investigation of other derivatives in this class. Future work should focus on obtaining crystal structures of derivatives with substitutions at the 3-amino position to provide a direct comparison and further enrich the structure-activity relationship database for this vital class of medicinal compounds.

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 3. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, explore plausible synthetic routes based on established indazole chemistry, and discuss its potential applications as a strategic building block in the design of novel therapeutics.

Core Compound Identification and Properties

Accurate identification is the bedrock of scientific research. This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds known for its prevalence in a multitude of marketed drugs.[1] The defining structural features of this molecule are the indazole core, a methoxy group at the 4-position, a methyl group on the indazole nitrogen at the 1-position, and an amine group at the 3-position.

These features are precisely captured by its chemical identifiers, which ensure unambiguous communication and data retrieval in global databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | Advanced ChemBlocks[2] |

| CAS Number | 1305711-34-5 | Sigma-Aldrich, Advanced ChemBlocks[2] |

| InChIKey | NYVQTRCMCJMRST-UHFFFAOYSA-N | Sigma-Aldrich |

| Molecular Formula | C₉H₁₁N₃O | Advanced ChemBlocks[2] |

| Molecular Weight | 177.21 g/mol | Advanced ChemBlocks[2] |

| Canonical SMILES | CN1N=C(N)C2=C1C=CC=C2OC | Derived from IUPAC Name |

The presence of the 3-aminoindazole moiety is particularly noteworthy. This functional group is a well-established "hinge-binding" fragment in many kinase inhibitors, where it forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.[1] The specific substitution pattern—a 4-methoxy and a 1-methyl group—offers chemists fine-tuned control over the molecule's steric and electronic properties, which can be exploited to optimize potency, selectivity, and pharmacokinetic profiles of derivative compounds.

Strategic Synthesis of 3-Aminoindazoles

A general and effective method for this transformation is the copper-catalyzed coupling of a 2-halobenzonitrile with a hydrazine derivative, followed by cyclization.[3] This cascade process is efficient for creating a diverse range of 3-aminoindazoles.

Proposed Synthetic Workflow

The synthesis would logically begin from a readily available starting material, 2-fluoro-6-methoxybenzonitrile. The reaction would proceed through a two-step sequence involving nucleophilic substitution with methylhydrazine followed by an intramolecular cyclization.

References

A Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. This guide focuses on a specific, functionalized derivative, 4-methoxy-1-methyl-1H-indazol-3-amine , a key heterocyclic building block poised for significant applications in drug discovery and development. Its strategic placement of methoxy, methyl, and amine groups offers medicinal chemists a versatile platform for synthesizing complex molecules with high biological activity. The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1]

Core Molecular Profile

The fundamental characteristics of this compound are summarized below, providing the essential physicochemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | [2] |

| Molecular Weight | 177.21 g/mol | [2] |

| CAS Number | 1305711-34-5 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=NN(C)C2=C1C(OC)=CC=C2 | [2] |

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a viable synthetic route can be constructed based on established methodologies for analogous 3-aminoindazoles. The most common and effective approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[3][4]

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with a suitably substituted benzonitrile, proceeding through a regioselective cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-methoxy-1H-indazol-3-amine

-

To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (approx. 10 mL per gram of nitrile), add hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux under a nitrogen atmosphere for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methoxy-1H-indazol-3-amine.[3]

Step 2: N-Methylation to Yield this compound

-

Suspend 4-methoxy-1H-indazol-3-amine (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF).

-

Cool the mixture in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, approx. 1.2 eq), portion-wise.

-

Stir the reaction at 0 °C for 30 minutes before adding a methylating agent, such as dimethyl sulfate or iodomethane (1.2 eq), dropwise.[5]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final compound, this compound.

Predicted Analytical Data

Based on data from structurally similar indazole derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons (around 3.9-4.1 ppm), a singlet for the methoxy protons (around 3.8-3.9 ppm), and distinct aromatic protons in the range of 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Characteristic peaks would include the N-methyl carbon (around 34-36 ppm), the methoxy carbon (around 55-56 ppm), and aromatic carbons, with the carbon bearing the methoxy group appearing further downfield.

-

Mass Spectrometry (ESI-MS): A prominent ion corresponding to [M+H]⁺ at m/z 178.2 would be expected.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The 3-aminoindazole moiety is a well-established pharmacophore that anchors within the ATP-binding site of many kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1][4]

Derivatives of 1H-indazole-3-amine are core components of several clinically important anti-cancer drugs, including:

-

Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma.[6]

-

Linifanib: A potent tyrosine kinase receptor inhibitor.[4]

The strategic design of kinase inhibitors often involves the modification of the core indazole scaffold. The amine at the 3-position serves as a crucial attachment point for side chains that can extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis

The use of this compound as a starting material for a hypothetical kinase inhibitor synthesis is outlined below.

Caption: Generalized workflow for synthesizing kinase inhibitors from the title compound.

This workflow demonstrates how the amine group of this compound can be acylated to introduce a variety of side chains (R-groups), which are designed to interact with specific amino acid residues within the target kinase. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of the final drug candidate. The methoxy and methyl groups on the indazole ring can also play important roles in modulating solubility, metabolic stability, and target engagement.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for the creation of next-generation therapeutics. Its molecular architecture is ideally suited for the synthesis of kinase inhibitors and other targeted therapies. For researchers in drug discovery, this compound represents a valuable starting point for developing novel treatments for cancer and other debilitating diseases, underscoring the enduring importance of the indazole scaffold in medicinal chemistry.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 1305711-34-5 | AChemBlock [achemblock.com]

- 3. 4-METHOXY-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 6. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-methoxy-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxy-1-methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and potential applications, offering valuable insights for professionals in drug discovery and development.

Core Compound Identity

Chemical Name: this compound CAS Number: 1305711-34-5 Molecular Formula: C₉H₁₁N₃O Molecular Weight: 177.21 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be strategically approached in a two-step process, commencing with the formation of the indazole core followed by N-methylation. This pathway is designed for efficiency and regiochemical control.

Synthesis of the Precursor: 4-methoxy-1H-indazol-3-amine

The foundational indazole scaffold is accessible through the cyclization of a suitably substituted benzonitrile. A common and effective method involves the reaction of 2-fluoro-6-methoxybenzonitrile with hydrazine.

Reaction Scheme:

Caption: Synthesis of the 4-methoxy-1H-indazol-3-amine precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile in a suitable high-boiling solvent such as n-butanol, add an excess of hydrazine hydrate.

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality behind using a high-boiling solvent is to ensure the reaction reaches the necessary activation energy for the nucleophilic aromatic substitution and subsequent cyclization to occur efficiently.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water or a non-polar solvent like hexane to precipitate the product.

-

Purification: The crude 4-methoxy-1H-indazol-3-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure precursor.

N-Methylation to Yield this compound

The final step involves the selective methylation of the indazole nitrogen. The N1 position is generally more nucleophilic and sterically accessible in 3-aminoindazoles, leading to the desired product.

Reaction Scheme:

Caption: N-methylation of the precursor to the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-methoxy-1H-indazol-3-amine in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the indazole nitrogen. The choice of a non-protic solvent is critical to prevent unwanted side reactions with the strong base and the electrophilic methylating agent.

-

Addition of Methylating Agent: To the stirred suspension, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected data are crucial for a self-validating system of protocols.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 6.5-7.5 ppm), a singlet for the methoxy group (approx. 3.9 ppm), a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the amine protons (approx. 4.5-5.5 ppm). |

| ¹³C NMR | Aromatic carbons (approx. 100-155 ppm), methoxy carbon (approx. 55 ppm), and N-methyl carbon (approx. 30-35 ppm). |

| Mass Spec. | Expected [M+H]⁺ ion at m/z 178.0975, corresponding to the molecular formula C₉H₁₂N₃O⁺. |

| IR | Characteristic N-H stretching vibrations for the amine group (approx. 3300-3500 cm⁻¹), C-H stretching for aromatic and alkyl groups (approx. 2850-3100 cm⁻¹), and C-O stretching for the methoxy group (approx. 1020-1250 cm⁻¹). |

Analytical Workflow

Methodological & Application

Introduction: The Emerging Role of Indazole Scaffolds in Oncology

An in-depth guide to the preclinical evaluation of 4-methoxy-1-methyl-1H-indazol-3-amine, a novel compound of interest in oncological research. This document provides the scientific rationale, detailed experimental protocols, and safety guidelines for its investigation.

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities.[1][2] In oncology, this heterocyclic system is particularly noteworthy. For instance, Linifanib, which features a 1H-indazole-3-amine structure, is known to effectively bind the hinge region of tyrosine kinases, a critical interaction for its anti-cancer effects.[1] This history of clinical relevance provides a strong impetus for the investigation of novel indazole derivatives as potential therapeutic agents.

This guide focuses on This compound , a specific analog within this promising chemical class. While direct published research on this particular molecule is nascent, extensive studies on closely related 1H-indazole-3-amine derivatives have revealed potent anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines.[1][2][3] These findings establish a compelling scientific premise for the systematic evaluation of this compound.

This document serves as a comprehensive resource for researchers, outlining a logical, step-by-step framework for its preclinical assessment, from initial cytotoxicity screening to mechanistic elucidation.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [Advanced ChemBlocks Corp.[4]] |

| CAS Number | 1305711-34-5 | [Advanced ChemBlocks Corp.[4]] |

| Molecular Formula | C₉H₁₁N₃O | [Advanced ChemBlocks Corp.[4]] |

| Molecular Weight | 177.21 g/mol | [Advanced ChemBlocks Corp.[4]] |

| Canonical SMILES | CN1N=C(N)C2=C1C=CC=C2OC | [Advanced ChemBlocks Corp.[4]] |